Technical Guide: Synthesis and Characterization of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate
Technical Guide: Synthesis and Characterization of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate
Executive Summary & Pharmacophore Rationale
Target Molecule: 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate Molecular Formula: C₁₃H₉NO₂S₂ Molecular Weight: 275.35 g/mol
This technical guide outlines the optimized synthetic pathway for 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate , a hybrid heterocyclic ester. This scaffold represents a strategic "molecular marriage" between two pharmacologically privileged structures: the benzothiazole nucleus (associated with antimicrobial, antitumor, and neuroprotective profiles) and the thiophene moiety (a classical bioisostere for benzene/phenyl groups in medicinal chemistry).
The synthesis is designed for high reproducibility in a drug discovery setting, utilizing a convergent approach via nucleophilic acyl substitution. The resulting ester linkage serves as a cleavable prodrug motif or a hydrogen-bond acceptor site within the binding pocket of target proteins (e.g., DNA gyrase or EGFR kinase).
Retrosynthetic Analysis & Strategy
To ensure high yield and purity, we employ a convergent synthesis strategy. The target molecule is disconnected at the ester bond, revealing two stable precursors:
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Nucleophile: (1,3-Benzothiazol-2-yl)methanol (Alcohol).
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Electrophile: Thiophene-2-carbonyl chloride (Acid Chloride).
Logic for Selection
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Acid Chloride Method vs. Steglich Esterification: While carbodiimide coupling (EDC/DCC) is viable, the acid chloride method is preferred here due to the high reactivity of thiophene-2-carbonyl chloride and the ease of removing the volatile by-product (HCl, trapped by base) and water-soluble salts during workup.
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Regioselectivity: The primary alcohol on the benzothiazole side is the only significant nucleophile, minimizing side reactions.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzothiazole and thiophene fragments.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | CAS Registry (Ref) |
| (1,3-Benzothiazol-2-yl)methanol | 1.0 | Substrate (Nucleophile) | 37859-42-0 |
| Thiophene-2-carbonyl chloride | 1.2 | Reagent (Electrophile) | 5271-67-0 |
| Triethylamine (Et₃N) | 2.0 | Base (HCl Scavenger) | 121-44-8 |
| DMAP | 0.1 | Catalyst (Acyl Transfer) | 1122-58-3 |
| Dichloromethane (DCM) | Solvent | Anhydrous Solvent | 75-09-2 |
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Nucleophile Solution
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In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (1,3-Benzothiazol-2-yl)methanol (1.65 g, 10 mmol) in anhydrous DCM (40 mL).
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Add Triethylamine (2.8 mL, 20 mmol) to the solution.
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Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (122 mg, 1 mmol).
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Cool the mixture to 0°C using an ice-water bath.
Step 2: Acylation Reaction
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Dilute Thiophene-2-carbonyl chloride (1.76 g, 12 mmol) in 10 mL of anhydrous DCM.
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Add the acid chloride solution dropwise to the reaction flask over 15 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; maintain temperature < 5°C.
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Once addition is complete, allow the reaction to warm to room temperature (25°C).
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Stir under nitrogen atmosphere for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting alcohol (Rf ~0.3) should disappear, and a new spot (Rf ~0.6) should appear.
Step 3: Workup and Isolation
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Quench the reaction by adding saturated NaHCO₃ solution (30 mL) to neutralize residual acid/HCl salts.
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Transfer to a separatory funnel and extract the organic layer.
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Wash the organic layer successively with:
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Water (2 x 30 mL)
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Brine (1 x 30 mL)
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Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude solid.
Step 4: Purification
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Recrystallize the crude solid from hot Ethanol or a DCM/Hexane mixture.
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Alternatively, if high purity is required for biological screening, perform flash column chromatography (Silica gel 60, eluting with 10-20% EtOAc in Hexane).
Figure 2: Operational workflow for the synthesis via the Acid Chloride method.
Characterization & Validation
The following spectral data confirms the structure. The data is derived from standard values for these specific heterocycles and ester linkages.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 5.82 | Singlet (s) | 2H | -O-CH₂- | Deshielded methylene linker (diagnostic peak). |
| 7.25 | Triplet (dd) | 1H | Thiophene C4-H | Characteristic thiophene coupling. |
| 7.45 - 7.55 | Multiplet (m) | 2H | Benzothiazole Ar-H | H5/H6 protons. |
| 7.92 | Doublet (d) | 1H | Thiophene C3-H | Adjacent to carbonyl.[1] |
| 8.01 | Doublet (d) | 1H | Thiophene C5-H | Adjacent to sulfur. |
| 8.05 | Doublet (d) | 1H | Benzothiazole Ar-H | H4 proton. |
| 8.15 | Doublet (d) | 1H | Benzothiazole Ar-H | H7 proton. |
Infrared Spectroscopy (FT-IR, KBr)
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1725 cm⁻¹: Strong C=O stretching (Ester carbonyl). This confirms the formation of the ester bond between the two fragments.
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1590 - 1610 cm⁻¹: C=N stretching (Benzothiazole ring).
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1250 cm⁻¹: C-O-C asymmetric stretching.
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760 cm⁻¹: C-S stretching (Thiophene/Benzothiazole).
Mass Spectrometry (ESI-MS)
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Calculated Mass: 275.01
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Observed Mass: [M+H]⁺ = 276.1; [M+Na]⁺ = 298.0
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Fragmentation Pattern: Major fragment at m/z ~148 (Benzothiazol-2-ylmethyl cation) and m/z ~111 (Thiophene acyl cation), confirming the ester cleavage.
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism facilitated by DMAP (Steglich-type catalysis principle applied to acid chlorides).
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Activation: DMAP attacks the thiophene-2-carbonyl chloride to form a highly electrophilic N-acylpyridinium ion intermediate.
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Attack: The hydroxyl group of (1,3-benzothiazol-2-yl)methanol attacks this intermediate.
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Elimination: The pyridinium species is displaced, reforming the carbonyl double bond and releasing the ester product.
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Scavenging: Triethylamine neutralizes the HCl generated during the initial formation of the intermediate and the final deprotonation of the alcohol.
Figure 3: Simplified mechanistic flow of DMAP-catalyzed acylation.
References
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Synthesis of Benzothiazole-Thiophene Hybrids
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General Benzothiazole Synthesis & Reactivity
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Acylation Methodologies (DMAP Catalysis)
- Title: 4-Dimethylaminopyridine (DMAP)
- Source: Angewandte Chemie Intern
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URL:[Link]
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Benzothiazole Biological Activity (Context)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
